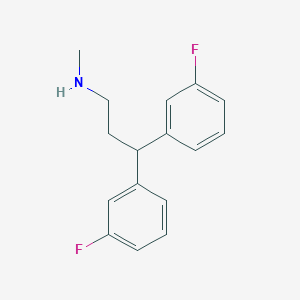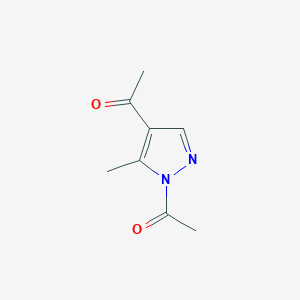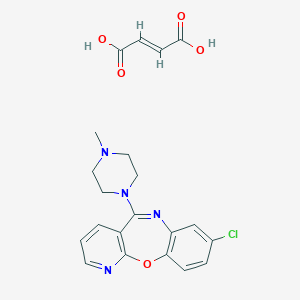
Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of benzoxazepines and is commonly referred to as Lu AA21004.
作用機序
The mechanism of action of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) involves the inhibition of the reuptake of serotonin by the presynaptic neurons, which leads to an increase in the concentration of serotonin in the synaptic cleft. This results in an enhancement of the serotonergic neurotransmission, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) has been shown to have a range of biochemical and physiological effects, including the modulation of the serotonergic system, the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and the enhancement of neuroplasticity. These effects are believed to be responsible for its therapeutic efficacy in the treatment of neuropsychiatric disorders.
実験室実験の利点と制限
One of the major advantages of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) is its high selectivity for the serotonin transporter and the 5-HT1A receptor, which makes it a promising candidate for the treatment of neuropsychiatric disorders. However, its limitations include its poor solubility in water, which makes it difficult to administer, and its potential for adverse effects, such as nausea, vomiting, and sexual dysfunction.
将来の方向性
There are several future directions for the research on Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1). One of the areas of focus is the development of more effective and efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in the treatment of other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the exploration of its pharmacokinetic and pharmacodynamic properties can provide valuable insights into its mechanism of action and potential drug interactions.
合成法
The synthesis of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) involves the reaction of 8-chloro-5-(4-methyl-1-piperazinyl)-11H-benzo[b][1,4]oxazepine with maleic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions of temperature and pressure, and the resulting product is purified through recrystallization.
科学的研究の応用
Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. It acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, which makes it a promising candidate for the treatment of these disorders.
特性
CAS番号 |
174762-89-1 |
|---|---|
分子式 |
C21H21ClN4O5 |
分子量 |
444.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine |
InChI |
InChI=1S/C17H17ClN4O.C4H4O4/c1-21-7-9-22(10-8-21)16-13-3-2-6-19-17(13)23-15-5-4-12(18)11-14(15)20-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
SIEDMRDHKJJFRF-WLHGVMLRSA-N |
異性体SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=CC(=O)O)C(=O)O |
同義語 |
JL 13 compound JL-13 compound |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)
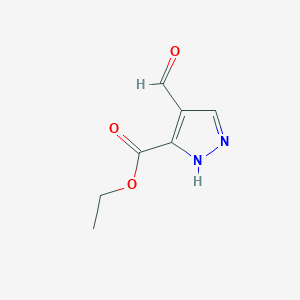
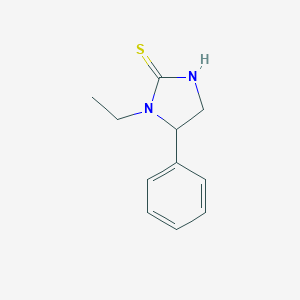
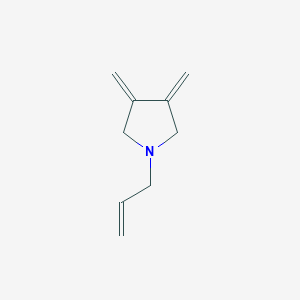


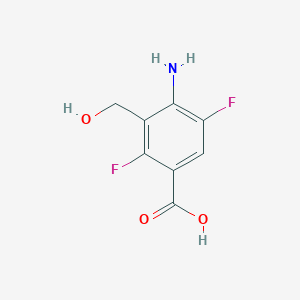
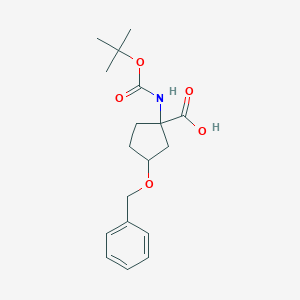
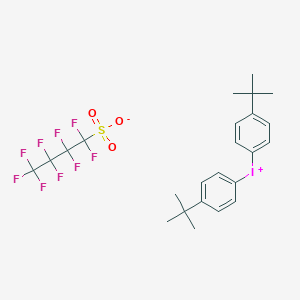
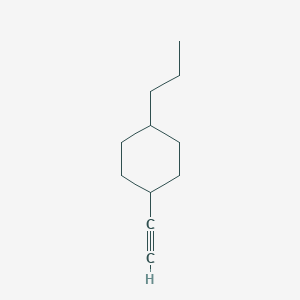
![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
